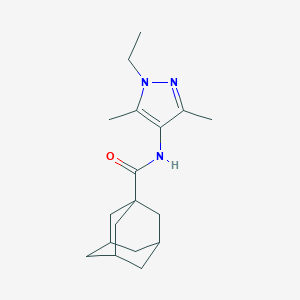
N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been extensively studied for its potential pharmacological properties. TFMPP has been found to have various biochemical and physiological effects, making it a promising candidate for scientific research.
Wirkmechanismus
The mechanism of action of TFMPP is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2 receptor. This receptor is involved in various physiological and psychological processes, including mood regulation, cognition, and perception. TFMPP has been found to increase the activity of the 5-HT2 receptor, leading to its anxiogenic effects.
Biochemical and Physiological Effects:
TFMPP has been found to have various biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It has also been found to increase the levels of the stress hormone cortisol. TFMPP has been found to have anxiogenic effects, leading to increased anxiety and panic in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPP has several advantages for lab experiments. It is a readily available compound that can be synthesized in large quantities with high purity. It has also been extensively studied, making it a well-understood compound. However, TFMPP has several limitations. It has been found to have significant inter-individual variability in its effects, making it difficult to interpret the results of experiments. It also has a short half-life, which can make it difficult to maintain a stable concentration in the body.
Zukünftige Richtungen
There are several future directions for studying TFMPP. One area of interest is its potential use as a tool for studying anxiety-related disorders. TFMPP has been found to have anxiogenic effects, making it a promising candidate for studying the underlying mechanisms of anxiety. Another area of interest is its potential use as a pharmacological tool for studying the serotonin 5-HT2 receptor. TFMPP has been found to have a high affinity for this receptor, making it a useful tool for studying its function. Finally, there is interest in studying the potential therapeutic uses of TFMPP. Its anxiogenic effects may have potential therapeutic benefits for anxiety-related disorders, and its effects on the serotonin 5-HT2 receptor may have potential therapeutic benefits for other disorders.
Synthesemethoden
The synthesis of TFMPP involves the reaction of 1-(3-chlorophenyl)piperazine with 4-fluorobenzaldehyde followed by the addition of thiosemicarbazide. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of TFMPP with high purity.
Wissenschaftliche Forschungsanwendungen
TFMPP has been studied extensively for its potential pharmacological properties. It has been found to have a high affinity for the serotonin 5-HT2 receptor, which is involved in various physiological and psychological processes. TFMPP has also been found to have anxiogenic effects, which makes it a promising candidate for studying anxiety-related disorders.
Eigenschaften
Molekularformel |
C17H17ClFN3S |
|---|---|
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C17H17ClFN3S/c18-13-2-1-3-15(12-13)20-17(23)22-10-8-21(9-11-22)16-6-4-14(19)5-7-16/h1-7,12H,8-11H2,(H,20,23) |
InChI-Schlüssel |
FQZMRHQENPHHRQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)

![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)
